![molecular formula C19H17N3O4S2 B2975213 4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-47-4](/img/structure/B2975213.png)
4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a benzothiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis of benzothiazole derivatives and their complexes with potential anticancer activities. For example, Co(II) complexes of benzothiazole sulfonamides have been synthesized and shown to possess fluorescence properties and anticancer activity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties
A new class of benzamide derivatives bearing different bioactive moieties has been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activity (B. Priya et al., 2006). This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents.
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, offering extra stability and higher inhibition efficiencies against steel corrosion in acidic solutions. Such compounds can adsorb onto surfaces by both physical and chemical means, indicating their potential as effective corrosion inhibitors (Zhiyong Hu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior, including biofilm formation and virulence production .
Biochemical Pathways
Compounds with similar structures have been found to interfere with bacterial quorum sensing pathways . These pathways are crucial for bacterial cell-cell communication and response to external factors such as nutrient availability and defense mechanisms .
Result of Action
Similar compounds have been found to inhibit bacterial growth and biofilm formation , which could potentially reduce the virulence and pathogenicity of bacteria.
properties
IUPAC Name |
4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-11-22-16-10-9-15(28(20,24)25)12-17(16)27-19(22)21-18(23)13-5-7-14(8-6-13)26-4-2/h1,5-10,12H,4,11H2,2H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQPEIDYXZERCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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